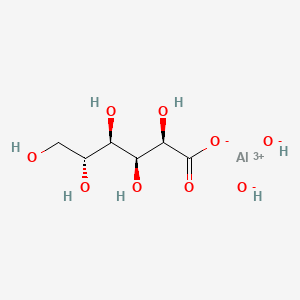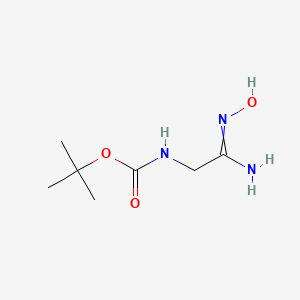![molecular formula C7H5Br2N3O B1447801 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal CAS No. 1375476-97-3](/img/structure/B1447801.png)
2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal
Übersicht
Beschreibung
2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal (2-Br-3-BPIP) is an organic compound that has been studied extensively due to its various applications in the fields of organic synthesis, medicinal chemistry and drug discovery. It is a brominated pyrazine derivative that has been used in a variety of reactions, including Diels-Alder reactions, aldol reactions, and Wittig reactions. In addition, 2-Br-3-BPIP has been used as a reagent for the synthesis of various heterocycles and organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis and Biological Efficacy : Compounds structurally related to 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal have been synthesized and evaluated for their biological efficacy. For example, 1-Thiocarboxamido-3-methyl-4-(4-arylhydrazono)-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazole derivatives were prepared and assessed for biological activities, indicating the potential of brominated pyrazine derivatives in developing biologically active molecules (Rodrigues & Bhalekar, 2016).
Antibacterial and Antifungal Activities : Brominated pyrazine derivatives have also been synthesized and tested for their antibacterial and antifungal activities. This highlights their potential as leads in the development of new antimicrobial agents (Pundeer et al., 2013).
Material Science and Chemistry
- Nontraditional π Gelators : Research into β-iminoenolates and their difluoroboron complexes, which can include brominated components, has shown that these compounds can act as nontraditional π gelators, influencing gelation abilities and offering insights into the design of new materials with specific optical and sensory properties (Wu et al., 2017).
Catalysis and Synthetic Chemistry
- Catalytic Applications : Studies on palladium(II) complexes with (imino)pyridine ligands, including bromopyridine derivatives, have demonstrated their effectiveness as catalysts in ethylene dimerization, indicating the role of brominated pyrazines in catalysis and synthesis of polymers or organic compounds (Nyamato, Ojwach, & Akerman, 2015).
Eigenschaften
IUPAC Name |
(3E)-2-bromo-3-(5-bromopyrazin-2-yl)iminopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3O/c8-5(4-13)1-11-7-3-10-6(9)2-12-7/h1-5H/b11-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUMMQZMFXYLLP-QQDOKKFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)N=CC(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CC(=N1)Br)/N=C/C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)



![2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1447727.png)

![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)
![4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447733.png)
![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)




